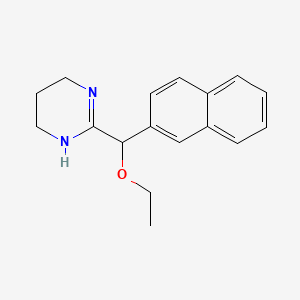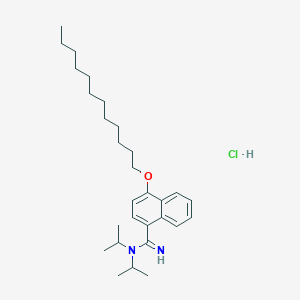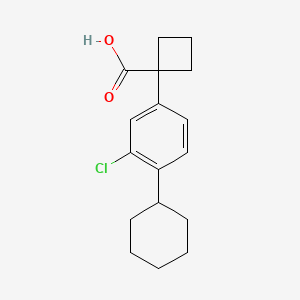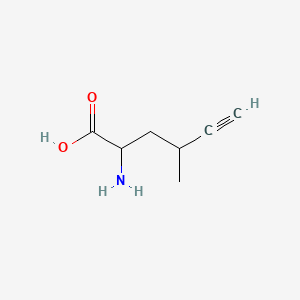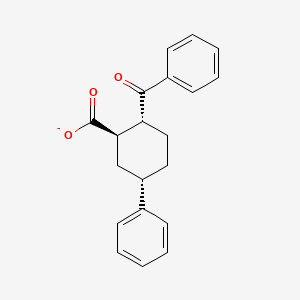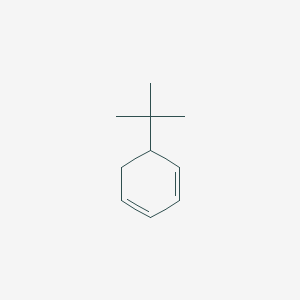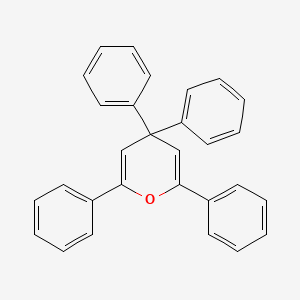
2,4,4,6-Tetraphenyl-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6-Tetraphenyl-4H-pyran is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and four phenyl groups attached at the 2, 4, 4, and 6 positions. This compound is known for its unique photochemical properties and has been studied for various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4,6-Tetraphenyl-4H-pyran can be synthesized through the cyclization of suitably substituted 1,3,3,5-tetraarylpentane-1,5-diones. The reaction typically involves the use of acidic or basic catalysts to facilitate the cyclization process . For example, the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with aluminum selenide (Al2Se3) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH) can yield this compound .
Industrial Production Methods
The scalability of the reaction depends on the availability of starting materials and the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetraphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits photochemical color changes when exposed to UV or visible light.
Substitution Reactions: The compound can undergo substitution reactions at the phenyl groups, such as bromination or nitration, to yield substituted derivatives.
Common Reagents and Conditions
Photochemical Reactions: UV or visible light irradiation in solution.
Substitution Reactions: Reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Photochemical Reactions: Formation of 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
Substitution Reactions: Substituted derivatives such as brominated or nitrated this compound.
Scientific Research Applications
2,4,4,6-Tetraphenyl-4H-pyran has been studied for various scientific research applications, including:
Photochemistry: Due to its unique photochemical properties, it is used in studies related to photochromism and photocolouration.
Materials Science: The compound’s ability to undergo photochemical reactions makes it a candidate for applications in optoelectronic devices and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2,4,4,6-tetraphenyl-4H-pyran primarily involves photochemical reactions. Upon irradiation with UV or visible light, the compound undergoes a 1,5-electrocyclic reaction, leading to the formation of a bicyclic intermediate. This intermediate can further transform into various photoproducts depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the compound and its ability to absorb light .
Comparison with Similar Compounds
2,4,4,6-Tetraphenyl-4H-pyran can be compared with other similar compounds, such as:
2,4,4,6-Tetraphenyl-4H-thiopyran: Similar in structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Contains a carbonyl group at the 4-position, which affects its chemical reactivity and photochemical behavior.
2,3,5,6-Tetraphenyl-1,4-dioxin: Another heterocyclic compound with similar photochemical properties but a different ring structure.
Properties
CAS No. |
23800-58-0 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H22O/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(30-27)24-15-7-2-8-16-24/h1-22H |
InChI Key |
ZLIWRKPNGDBCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


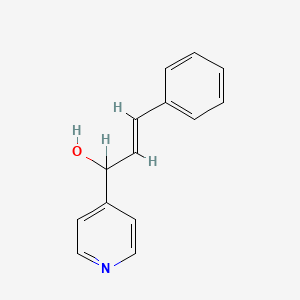
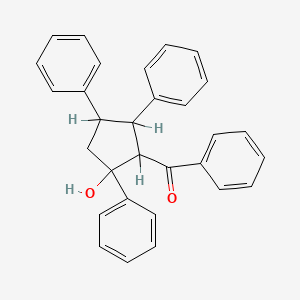
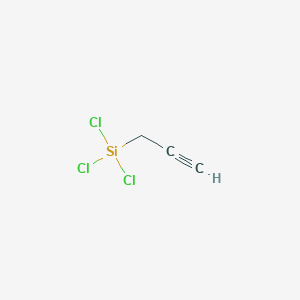
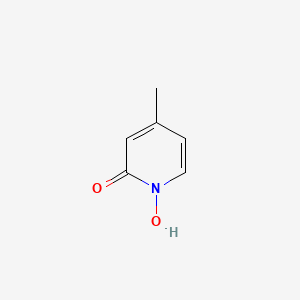

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
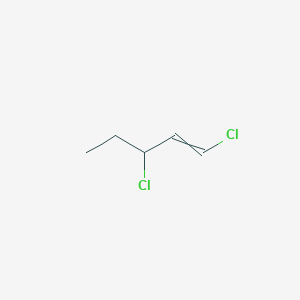
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
